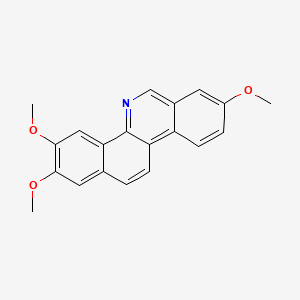
2-(2-Acetamidophenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 92022 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with specific molecular targets, making it a valuable tool in both experimental and applied sciences.
準備方法
The synthesis of NSC 92022 involves several steps, each requiring precise conditions to ensure the purity and efficacy of the final product. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to facilitate the desired chemical transformations. Common solvents and catalysts are used to optimize the reaction rates and yields.
Purification: After the synthesis, the compound undergoes purification processes such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production: On an industrial scale, the production of NSC 92022 may involve continuous flow reactors and automated systems to ensure consistency and scalability.
化学反応の分析
NSC 92022 is known to undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: NSC 92022 can participate in substitution reactions where functional groups are replaced by others, often using halogens or nucleophiles.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used, but they generally include various derivatives of NSC 92022 with modified functional groups.
科学的研究の応用
NSC 92022 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies of cellular processes and molecular interactions.
Medicine: NSC 92022 is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It finds applications in the development of new materials and as a catalyst in chemical manufacturing processes.
作用機序
The mechanism of action of NSC 92022 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action are often complex and may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
NSC 92022 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) share structural similarities with NSC 92022.
Uniqueness: What sets NSC 92022 apart is its specific binding affinity and the distinct biochemical pathways it influences. Unlike some of its analogs, NSC 92022 may exhibit higher stability and selectivity in its interactions.
特性
CAS番号 |
7671-92-3 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.20 g/mol |
IUPAC名 |
2-(2-acetamidophenyl)-2-oxoacetamide |
InChI |
InChI=1S/C10H10N2O3/c1-6(13)12-8-5-3-2-4-7(8)9(14)10(11)15/h2-5H,1H3,(H2,11,15)(H,12,13) |
InChIキー |
HSCDZOSWEFVANX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





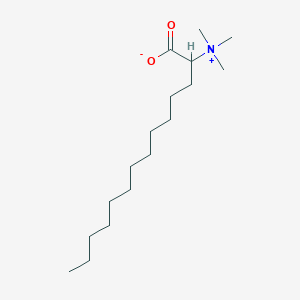


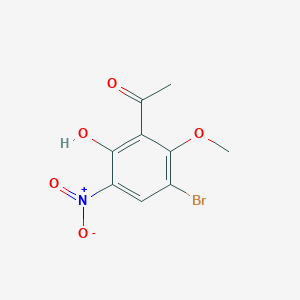


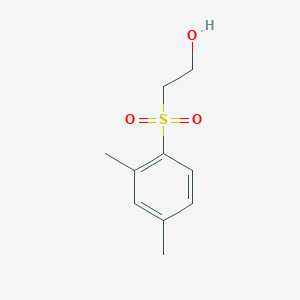

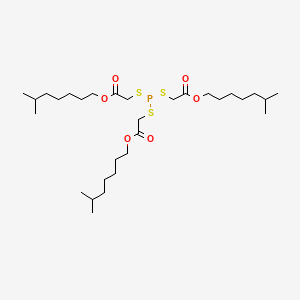
![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)
